(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETATE
Overview
Description
(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of isoindole and benzimidazole moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of phthalic anhydride with an appropriate amine to form the isoindole derivative. This intermediate is then reacted with a benzimidazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETATE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound is explored for its potential pharmacological properties. Studies have shown that it may exhibit antimicrobial, anticancer, and anti-inflammatory activities, making it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound used in biological research.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of PVC plastics.
Cetylpyridinium chloride and domiphen bromide: Compounds with antimicrobial properties.
Uniqueness
(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETATE stands out due to its unique combination of isoindole and benzimidazole moieties, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 2-(1H-benzimidazol-2-ylsulfanyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c22-15(9-26-18-19-13-7-3-4-8-14(13)20-18)25-10-21-16(23)11-5-1-2-6-12(11)17(21)24/h1-8H,9-10H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAUXYZQLJOQNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)CSC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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